



Application Notes and Protocols for the Synthesis of Terbium-155 Radiopharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-155 (155Tb) is a radionuclide of significant interest for diagnostic applications in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] With a half-life of 5.32 days and principal gamma-ray emissions at 87 keV (32%) and 105 keV (25%), its decay characteristics are similar to the clinically established Indium-111.[1][3] This makes 155Tb an excellent diagnostic partner for therapeutic radiolanthanides like Lutetium-177 and a true theranostic matched-pair for the therapeutic radionuclide Terbium-161.[1][4] The ability to use isotopes of the same element for both diagnosis and therapy, known as a "matched-pair" or "radiotheragnostics," allows for identical pharmacokinetics and more accurate dosimetry, paving the way for personalized medicine.[3] [5][6]

These application notes provide a comprehensive overview of the synthesis, purification, and quality control of ¹⁵⁵Tb, along with protocols for the subsequent radiolabeling of biomolecules for the development of ¹⁵⁵Tb-based radiopharmaceuticals.

Production of Terbium-155

Terbium-155 can be produced via several nuclear reactions, primarily through proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron or through spallation of Tantalum (Ta) targets at high-energy facilities.[7][8]



Cyclotron Production

The two main direct production routes using a cyclotron are:

- ¹⁵⁵Gd(p,n)¹⁵⁵Tb: This reaction is accessible with lower energy protons (~10-18 MeV), making it feasible for use in standard medical cyclotrons.[1][5][9][10]
- ¹⁵⁶Gd(p,2n)¹⁵⁵Tb: This route requires higher proton energies (~18-23 MeV) and generally results in higher production yields of ¹⁵⁵Tb, though potentially with lower radionuclidic purity. [1][5][9][10][11]

Production Route	Target Material	Proton Energy (MeV)	Production Yield	Radionuclid ic Purity	Reference
¹⁵⁵ Gd(p,n) ¹⁵⁵ Tb	Enriched [155Gd]Gd2O3	~10	~200 MBq	Higher	[1][11]
¹⁵⁶ Gd(p,2n) ¹⁵ ⁵ Tb	Enriched [156Gd]Gd2O3	~23	Up to 1.7 GBq	Lower	[1][3][11]

Spallation

High-energy proton-induced spallation of Tantalum targets followed by on-line mass separation is another method for producing ¹⁵⁵Tb.[8][12] This method, employed at facilities like CERN-MEDICIS, can yield high-purity ¹⁵⁵Tb, but often in limited quantities.[8][12]

Experimental Protocol: Production and Purification of ¹⁵⁵Tb

This protocol describes the cyclotron-based production using enriched Gadolinium targets and subsequent radiochemical purification.

Target Preparation

• Use highly enriched [155Gd]Gd2O3 (e.g., 91.9% enrichment) or [156Gd]Gd2O3 (e.g., 93.3% enrichment) as the target material.[3]



- Press approximately 40 mg of the gadolinium oxide powder into a disc-shaped pellet (e.g., 6 mm diameter, 0.3 mm thick) by applying a pressure of 2 tons for 5 seconds.[3]
- Place the pellet into a target holder (e.g., a "coin" made of Tantalum).[11]

Irradiation

- Irradiate the target with protons in a cyclotron.
 - For the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction, use a proton beam energy of approximately 10 MeV.[1]
 [11]
 - For the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, use a proton beam energy of approximately 23 MeV.[1]
 [11]
- The duration and intensity of the irradiation will depend on the desired activity of ¹⁵⁵Tb.

Radiochemical Purification

This process separates the produced ¹⁵⁵Tb from the gadolinium target material and other potential impurities. A three-column ion chromatography method is effective.[5][9]

- Dissolution: Dissolve the irradiated Gd₂O₃ target in 2 M HCl.[5]
- Column Chromatography:
 - Step 1 (Separation of Tb from Gd):
 - Use a TK212 column.
 - Load the dissolved target solution onto the column.
 - Elute the Gadolinium target material with 0.3 M HNO₃. This allows for the recovery and recycling of the expensive enriched target material.[5]
 - Elute the Terbium isotopes with 0.5 M or 3.5 M HNO₃.[5][9] The recovery of radioterbium can be up to 97%.[5][10]
 - Step 2 (Nitrate Removal and Conversion to Chloride):



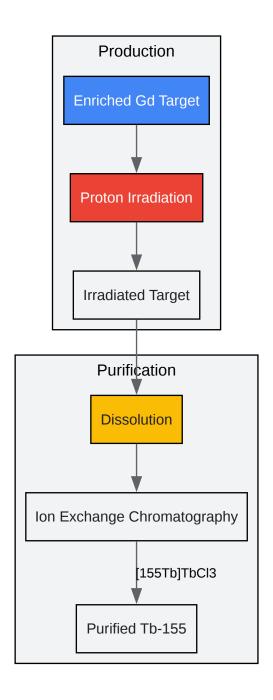




- Use a TK221 column conditioned with 0.5 M HNO₃.
- Load the Terbium fraction from the previous step.
- Rinse the column with 0.5 M HNO₃ followed by 0.1 M HNO₃.
- Remove all HNO₃ from the column with a stream of air.
- Elute the purified ¹55Tb with 0.05 M HCl.[5] This results in the final product, [¹55Tb]TbCl₃, in a small volume suitable for radiolabeling (e.g., ~1 mL).[1][11]

The final product should be a high-purity [155Tb]TbCl₃ solution with an activity concentration of up to 1.0 GBq in approximately 1 mL of 0.05 M HCl.[1][11]





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Production and Purification Workflow for ¹⁵⁵Tb.

Radiolabeling of Biomolecules with Terbium-155

Once purified, ¹⁵⁵Tb can be attached to targeting molecules (e.g., peptides, antibodies) to create radiopharmaceuticals. This process involves a chelator, a molecule that binds tightly to



the metal ion. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for Terbium isotopes.[2]

Key Parameters for Radiolabeling

Parameter	Value/Condition	Reference
Chelator	DOTA and its derivatives (e.g., DOTATOC)	[1][2]
рН	~4.5	[3][5]
Buffer	0.5 M Sodium Acetate	[3][5]
Temperature	37°C to 95°C	[3][5]
Incubation Time	10 - 15 minutes	[3][5][13]
Molar Activity	Up to 100 MBq/nmol	[1][3][11]
Radiochemical Yield	> 95%	[3][13][14]

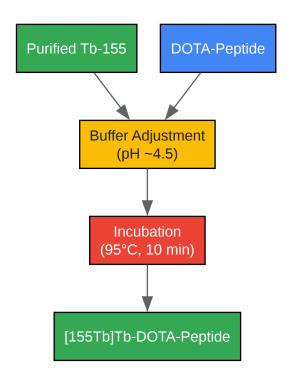
Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide

This protocol provides a general method for radiolabeling a DOTA-conjugated peptide (e.g., DOTATOC) with ¹⁵⁵Tb.

- · Reaction Mixture Preparation:
 - In a reaction vial, combine the purified [¹⁵⁵Tb]TbCl₃ solution (e.g., ~100 MBq) in 0.05 M
 HCl with a 0.5 M sodium acetate buffer to achieve a final pH of approximately 4.5.[3][5]
- · Addition of Peptide:
 - Add the DOTA-conjugated peptide (e.g., DOTATOC, 1 mM solution) to the reaction mixture to achieve the desired molar activity (e.g., up to 100 MBq/nmol).[3]
- Incubation:



- Incubate the reaction mixture at 95°C for 10 minutes.[3] For heat-sensitive molecules, labeling at lower temperatures (e.g., 25°C or 37°C) may be possible with optimized chelators.[5][6]
- Quality Control:
 - After incubation, perform quality control to determine the radiochemical yield.



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Radiolabeling Workflow.

Quality Control of 155Tb-Radiopharmaceuticals

Ensuring the quality of the final radiopharmaceutical product is critical for its safe and effective use.[15] Quality control procedures should be performed after preparation and before administration.[15]

Key Quality Control Tests

 Radionuclidic Purity: This is the proportion of the total radioactivity that is present as the desired radionuclide (155Tb). It is determined using gamma-ray spectroscopy with a High-



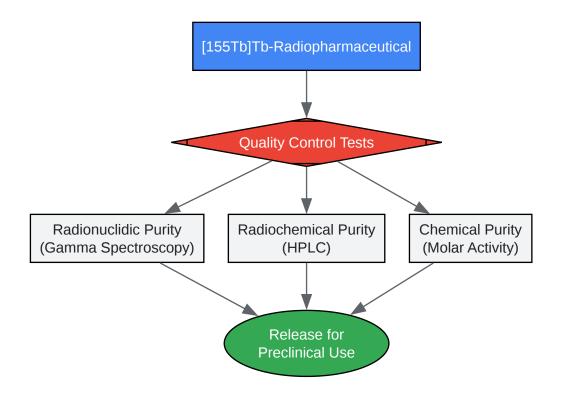
Purity Germanium (HPGe) detector.[5] The final product should be free of significant radionuclidic impurities.

- Radiochemical Purity: This is the percentage of the radionuclide present in the desired chemical form (i.e., bound to the targeting molecule).[15] It is typically assessed using High-Performance Liquid Chromatography (HPLC).[3] A radiochemical purity of >95% is generally required.
- Chemical Purity: This refers to the absence of non-radioactive chemical contaminants that
 could affect the labeling process or cause adverse biological effects. The ability to achieve
 high molar activities (e.g., 100 MBq/nmol) is an indirect indicator of high chemical purity.[1]
 [11]

Experimental Protocol: Quality Control

- · Radionuclidic Purity Assessment:
 - Take an aliquot of the purified [155Tb]TbCl₃ solution.
 - Analyze the sample using a calibrated HPGe detector to identify and quantify all gammaemitting radionuclides present.
- Radiochemical Purity Assessment (HPLC):
 - Inject a small sample of the final radiolabeled product onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
 - Use a gradient elution method (e.g., with water and acetonitrile) to separate the radiolabeled peptide from free ¹⁵⁵Tb and other impurities.
 - Calculate the percentage of radioactivity associated with the peak corresponding to the radiolabeled peptide.





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Quality Control Workflow.

Conclusion

The production of **Terbium-155** in sufficient quantities and high purity is now feasible through cyclotron-based methods, making it more accessible for preclinical and potentially clinical research.[1][4] The protocols outlined in these application notes provide a framework for the synthesis, purification, and quality control of ¹⁵⁵Tb and its subsequent use in the development of novel radiopharmaceuticals. The unique properties of ¹⁵⁵Tb as a diagnostic radionuclide within the "terbium quartet" hold immense promise for advancing the field of theranostics and personalized cancer treatment.[6][12][16]

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Methodological & Application





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